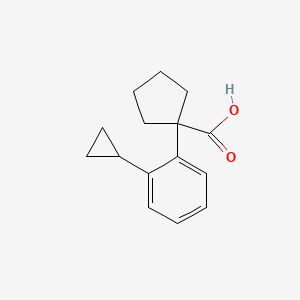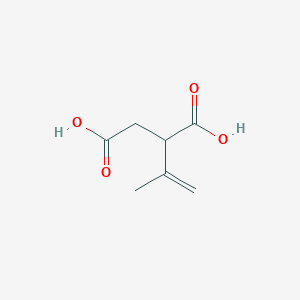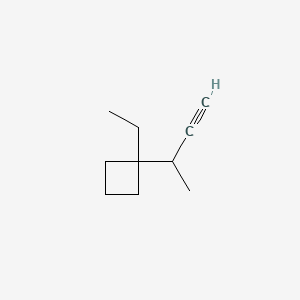![molecular formula C17H20N2O6 B15317394 [2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines the structural features of adamantane and nitrofuran Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while nitrofuran is a class of compounds known for their antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves the following steps:
Formation of Adamantane Derivative: The adamantane framework is constructed through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.
Carbamoylation: The adamantane derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Nitrofuran: The final step involves coupling the carbamoylated adamantane with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran ring can be reduced to form amine derivatives.
Substitution: The adamantane framework can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the adamantane framework.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the adamantane framework.
科学的研究の応用
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use as an antibiotic or antiviral agent.
作用機序
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves the activation of the nitrofuran moiety. In bacterial cells, nitrofuran compounds are activated via reduction by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The adamantane framework may enhance the stability and delivery of the compound to the target site.
類似化合物との比較
Similar Compounds
Adamantane Derivatives: Compounds such as 1,3-dehydroadamantane and other substituted adamantanes.
Nitrofuran Derivatives: Compounds like nitrofurantoin and nitrofurazone.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to the combination of the adamantane and nitrofuran moieties, which may confer enhanced stability, bioavailability, and antimicrobial activity compared to other similar compounds.
特性
分子式 |
C17H20N2O6 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC名 |
[2-(1-adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c20-14(9-24-16(21)13-1-2-15(25-13)19(22)23)18-17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,20) |
InChIキー |
NZZSASYPSJNFGL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=CC=C(O4)[N+](=O)[O-] |
溶解性 |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


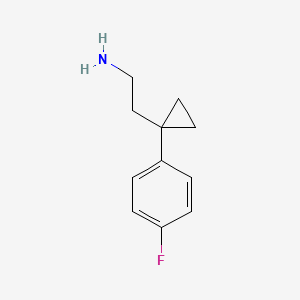
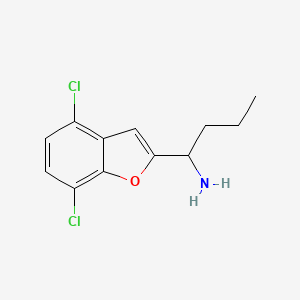
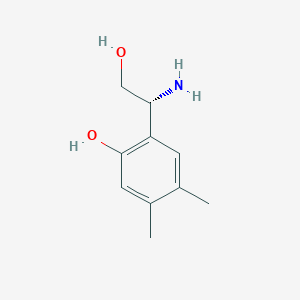
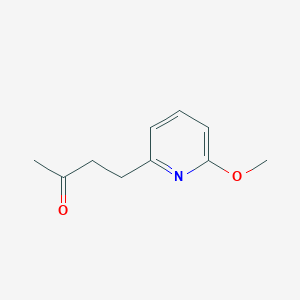
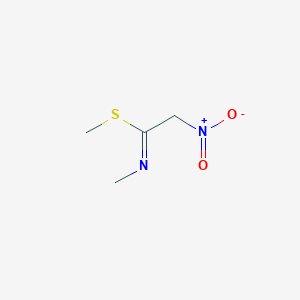
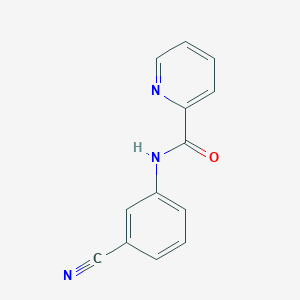
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
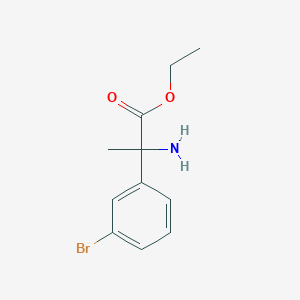
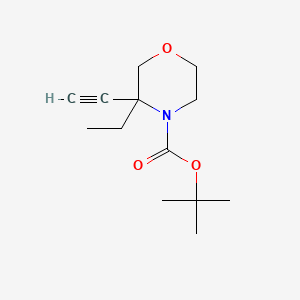

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
